molecular formula C9H10O3 B1666492 3-Methylphenoxyacetic acid CAS No. 1643-15-8

3-Methylphenoxyacetic acid

Cat. No.: B1666492
CAS No.: 1643-15-8
M. Wt: 166.17 g/mol
InChI Key: VZECTCSEONQIPP-UHFFFAOYSA-N
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Description

3-Methylphenoxyacetic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of phenoxyacetic acid, where a methyl group is substituted at the third position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

C9H10O3C_9H_{10}O_3C9​H10​O3​

. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It’s known that the compound can be used to control root parasitic weeds , suggesting that it may interact with specific biochemical pathways in these organisms.

Biochemical Pathways

It’s suggested that the compound may cause the cleavage of the ether linkage, yielding mcp and acetate acid .

Result of Action

Its use in controlling root parasitic weeds suggests that it may have a significant impact on the growth and development of these organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylphenoxyacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenol (m-cresol) with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed

    Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzaldehyde.

    Reduction: Formation of 3-methylphenoxyethanol.

    Substitution: Formation of 3-nitro-3-methylphenoxyacetic acid, 3-bromo-3-methylphenoxyacetic acid, and 3-sulfo-3-methylphenoxyacetic acid.

Scientific Research Applications

3-Methylphenoxyacetic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

3-Methylphenoxyacetic acid can be compared with other phenoxyacetic acid derivatives, such as:

    Phenoxyacetic acid: Lacks the methyl group, making it less hydrophobic and potentially less active in certain applications.

    2-Methylphenoxyacetic acid: The methyl group is at the second position, which may result in different steric and electronic effects.

    4-Methylphenoxyacetic acid: The methyl group is at the fourth position, affecting its reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities.

Properties

IUPAC Name

2-(3-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZECTCSEONQIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075110
Record name 3-Methylphenoxyacetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-15-8
Record name 2-(3-Methylphenoxy)acetic acid
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Record name Acetic acid, (3-methylphenoxy)-
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Record name 1643-15-8
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Record name 3-Methylphenoxyacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylphenoxy)acetic acid
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Synthesis routes and methods

Procedure details

A solution of 11-13 (0.145 g, 0.285 mmol) in 1:1 THF/MeOH (6 mL) was treated with LiOH (0.114 g, 28.5 mmol) dissolved in 6 mL of H2O. After stirring for 1 hour at room temperature the solvents were removed, the residue dissolved in H2O/EtOAc/10% KHSO4 and the layers separted. The water layer was washed with EtOAc, the organic layers were combined, dried, and filtered to give the intermediate acid as a yellow oil. This material was dissolved in EtOAc (10 mL), cooled to -78° C., the solution saturated with HCl gas and warmed to 0° C. for 0.5 hours, then concentrated and dried under vacuum to give 11-14 as fluffy solid.
Name
Quantity
0.145 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.114 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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